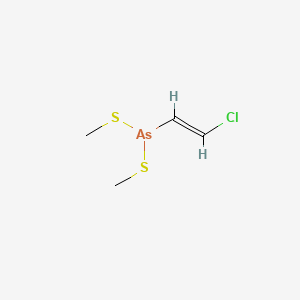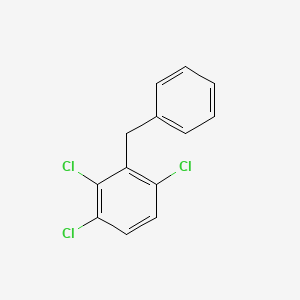
Benzene, 1,2,4-trichloro-3-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2,4-trichloro-3-(phenylmethyl)- is an organic compound with the molecular formula C13H9Cl3 It is a derivative of benzene, where three chlorine atoms and a phenylmethyl group are substituted at the 1, 2, and 4 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,4-trichloro-3-(phenylmethyl)- typically involves the chlorination of benzylbenzene (diphenylmethane) under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) and a catalyst like ferric chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,2,4-trichloro-3-(phenylmethyl)- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,2,4-trichloro-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated benzene derivatives.
Substitution: Hydroxylated, aminated, or alkylated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,2,4-trichloro-3-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzene, 1,2,4-trichloro-3-(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and phenylmethyl group can influence the compound’s reactivity and binding affinity to these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,2,4-trichloro-
- Benzene, 1,2,3-trichloro-
- Benzene, 1,2,4-trichloro-3-methyl-
Uniqueness
Benzene, 1,2,4-trichloro-3-(phenylmethyl)- is unique due to the presence of both chlorine atoms and a phenylmethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other chlorinated benzenes. The phenylmethyl group can enhance the compound’s lipophilicity and influence its interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
64543-51-7 |
|---|---|
Formule moléculaire |
C13H9Cl3 |
Poids moléculaire |
271.6 g/mol |
Nom IUPAC |
2-benzyl-1,3,4-trichlorobenzene |
InChI |
InChI=1S/C13H9Cl3/c14-11-6-7-12(15)13(16)10(11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
WDQOQZRRGMLAFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C=CC(=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate](/img/structure/B14495858.png)


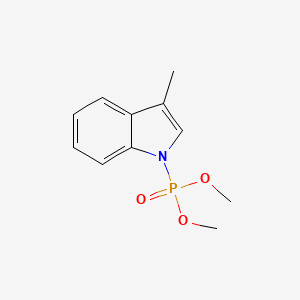

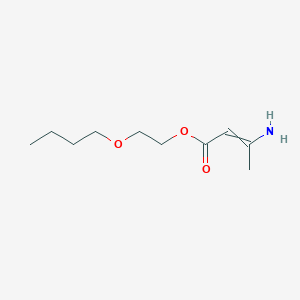
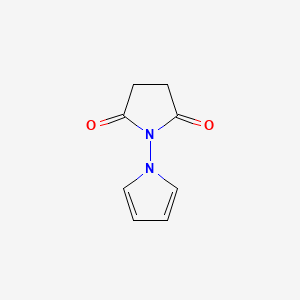
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
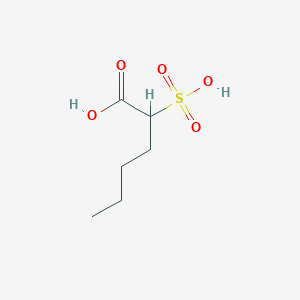
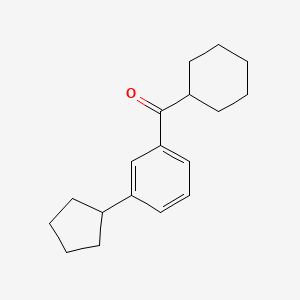


![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
